molecular formula C23H18N4O4 B12488982 3-{(2E)-2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid

3-{(2E)-2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid

Cat. No.: B12488982
M. Wt: 414.4 g/mol
InChI Key: RRNITGGQNHSLED-UHFFFAOYSA-N
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Description

3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a benzoic acid moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with an appropriate diketone to form the pyrazole core. This is followed by the introduction of the methoxyphenyl group through electrophilic substitution reactions. The final step involves the coupling of the pyrazole derivative with benzoic acid under specific conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The azo linkage can be reduced to form the corresponding amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of 3-{2-[3-(4-hydroxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid.

    Reduction: Formation of 3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]hydrazin-1-yl}benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its azo linkage.

Mechanism of Action

The mechanism of action of 3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of enzymes, inhibiting their activity. Additionally, the presence of the azo linkage and the methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenoxy)benzoic acid: Shares the methoxyphenyl and benzoic acid moieties but lacks the pyrazole ring.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)prop-2-enone: Contains a methoxyphenyl group and a triazole ring, similar in complexity but different in structure.

Uniqueness

The uniqueness of 3-{2-[3-(4-methoxyphenyl)-5-oxo-1-phenyl-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid lies in its combination of a pyrazole ring, an azo linkage, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

3-[[5-(4-methoxyphenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzoic acid

InChI

InChI=1S/C23H18N4O4/c1-31-19-12-10-15(11-13-19)20-21(22(28)27(26-20)18-8-3-2-4-9-18)25-24-17-7-5-6-16(14-17)23(29)30/h2-14,26H,1H3,(H,29,30)

InChI Key

RRNITGGQNHSLED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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